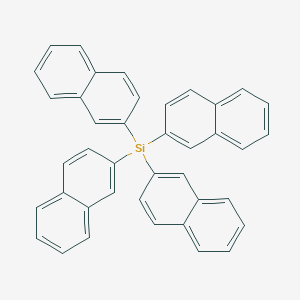

Tetra(2-naphthyl)silane

Description

Contextualization of Silicon-Containing Compounds within Advanced Materials and Synthetic Disciplines

Organosilicon compounds, characterized by carbon-silicon bonds, are fundamental to modern science and technology. The versatility of silicon allows it to form a wide array of structures, including silanes, siloxanes, and silsesquioxanes. iust.ac.ir This structural diversity imparts unique properties such as thermal stability, chemical inertness, and flexibility, making them critical components in the design of advanced materials. iust.ac.iriust.ac.ir

In materials science, organosilicon compounds are integral to the formulation of coatings, adhesives, and sealants, where they provide enhanced water repellency and thermal resistance. iust.ac.ir Their biocompatibility and tunable properties also make them valuable in the pharmaceutical and biomedical fields, serving as drug delivery agents and components for medical implants. iust.ac.iriust.ac.irzmsilane.com Furthermore, the electronics industry utilizes organosilicon compounds as insulators, dielectric materials, and encapsulants for semiconductor devices. iust.ac.iriust.ac.ir The ongoing development of silicon-based polymers continues to yield advanced materials with remarkable properties for industries ranging from aerospace to construction. researchgate.net

The significance of organosilicon compounds also extends to synthetic chemistry, where they act as crucial building blocks and synthetic intermediates. researchgate.netbohrium.com The formation of the silicon-carbon bond is a foundational reaction, often facilitated by metal catalysts, that has been extensively studied. bohrium.com These compounds are not only reactive participants in chemical transformations but can also function as potent catalysts in processes like polymerization and reduction. researchgate.netbohrium.com

Overview of Arylsilanes and Polycyclic Aromatic Hydrocarbon (PAH) Derivatives in Contemporary Research

Arylsilanes, which contain at least one aryl group bonded to a silicon atom, and their derivatives incorporating polycyclic aromatic hydrocarbons (PAHs), are at the forefront of contemporary materials research. PAHs are a class of organic compounds that are important building blocks for optoelectronic applications. researchgate.net The incorporation of silicon into the framework of PAHs is a powerful strategy to fine-tune their electronic and optical properties. researchgate.net

Fluorene (B118485) derivatives, a significant class of PAHs, have demonstrated wide-ranging applications in optoelectronic materials, biomedical research, and organometallic catalysis. hanspub.org The synthesis of silicon-containing PAHs has led to the development of novel functional materials with potential uses in organic electronics. researchgate.net For instance, tetraarylsilanes have been investigated as universal host materials for organic light-emitting diodes (OLEDs). dntb.gov.uadokumen.pub

Research has shown that the introduction of a silicon atom can delocalize the frontier orbitals and lower the reorganization energy, leading to high charge mobility. mdpi.com This makes organosilicon fluorescent materials, including aryl silanes, promising candidates for chemosensors, bioimaging, and light-emitting diodes. mdpi.com The synthesis of these complex molecules often involves transition-metal-catalyzed reactions, such as the palladium-catalyzed C-H bond activation to form fluorene derivatives or the gold-catalyzed C-C coupling of arylsilanes. hanspub.org

PAH derivatives are also a significant class of emerging environmental contaminants, with some exhibiting higher toxicity than their parent compounds. nih.gov This has spurred research into their environmental occurrence, biotransformation, and toxicity. nih.govd-nb.info

Historical Development and Initial Investigations of Tetra(2-naphthyl)silane

The study of tetraarylsilanes dates back to early research in organosilicon chemistry. While specific details on the initial synthesis of this compound are not extensively documented in readily available literature, the broader context of tetraarylsilane chemistry provides insight into its development. Early investigations into arylsilanes were part of the foundational work in organometallic chemistry.

The synthesis of related naphthyl silane (B1218182) derivatives has been explored in various contexts. For example, research has been conducted on the enantioselective synthesis of silicon-stereogenic silanes using 2-naphthyl silane as a reactant. escholarship.orgnih.gov Other studies have focused on the synthesis of propargyl silanes utilizing a bromonaphthyl-substituted silane as a precursor. nih.gov These examples highlight the utility of the naphthyl moiety in the synthesis of complex organosilicon compounds.

The compound itself, Tetrakis(2-naphthyl)silane, is commercially available from suppliers of rare and unique chemicals for early discovery research. sigmaaldrich.com However, detailed analytical data from these commercial sources is often not provided, with the buyer assuming responsibility for confirming the product's identity and purity. sigmaaldrich.com

Compound Data

Below is a table of the key chemical compound discussed in this article.

| Compound Name | Molecular Formula | Other Names |

| This compound | C40H28Si | Tetrakis(2-naphthyl)silane |

Structure

3D Structure

Properties

CAS No. |

18845-52-8 |

|---|---|

Molecular Formula |

C40H28Si |

Molecular Weight |

536.7 g/mol |

IUPAC Name |

tetranaphthalen-2-ylsilane |

InChI |

InChI=1S/C40H28Si/c1-5-13-33-25-37(21-17-29(33)9-1)41(38-22-18-30-10-2-6-14-34(30)26-38,39-23-19-31-11-3-7-15-35(31)27-39)40-24-20-32-12-4-8-16-36(32)28-40/h1-28H |

InChI Key |

PIONYOUPTGNYAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)[Si](C3=CC4=CC=CC=C4C=C3)(C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7 |

Origin of Product |

United States |

Synthetic Methodologies for Tetra 2 Naphthyl Silane and Analogous Architectures

Classical and Modern Synthetic Approaches to Tetraarylsilanes

The synthesis of tetraarylsilanes has historically been dominated by classical methods, primarily the use of Grignard reagents. This approach, pioneered by F. Stanley Kipping, involves the reaction of a silicon tetrahalide, most commonly silicon tetrachloride (SiCl₄), with an arylmagnesium halide. gelest.com This method is robust for producing fully substituted silanes. However, a primary limitation of the classical Grignard process is the difficulty in achieving clean, partial substitution to yield organohalosilanes, which are crucial intermediates for more complex structures. gelest.com

Modern synthetic chemistry has introduced more selective and efficient alternatives. These include:

The Direct Process: Primarily used for methylchlorosilanes, it involves the reaction of silicon with an alkyl or aryl halide.

Hydrosilylation: This powerful reaction involves the addition of a Si-H bond across an unsaturated bond (like C=C or C≡C), typically catalyzed by transition metals. mdpi.comresearchgate.net It has become a cornerstone for creating silicon-carbon bonds with high efficiency and selectivity. gelest.com

Catalytic C-H Silylation: This emerging strategy allows for the direct formation of C-Si bonds by functionalizing existing carbon-hydrogen bonds, offering a highly atom-economical route to organosilanes. researchgate.net

While Grignard reactions remain a viable and often necessary tool, especially for creating fully substituted tetraarylsilanes from readily available precursors, modern catalytic methods like hydrosilylation and C-H activation are expanding the toolkit for accessing structurally diverse and complex silane (B1218182) architectures. gelest.comresearchgate.net

Specific Strategies for Naphthyl-Substituted Silane Synthesis: Challenges and Innovations

The incorporation of naphthyl groups onto a silicon center presents unique challenges due to the steric bulk of the naphthyl substituent. This necessitates tailored synthetic strategies and often results in lower yields or requires more forceful reaction conditions compared to smaller aryl groups like phenyl.

The Grignard reaction remains a fundamental method for synthesizing naphthyl-substituted silanes, including Tetra(2-naphthyl)silane. The general approach involves reacting a suitable halosilane or alkoxysilane with a naphthylmagnesium halide. A patent for producing organic silicon compounds describes the synthesis of various naphthylsilanes, such as this compound and di(2-naphthyl)dimethoxysilane, through the reaction of the corresponding chlorosilane or alkoxysilane with a Grignard reagent. google.com

The choice of solvent is critical, with tetrahydrofuran (B95107) (THF) often being preferred over diethyl ether due to its higher boiling point, which allows reactions to be driven further, especially in sterically hindered systems. gelest.com The reaction can be performed via "normal addition" (adding the silane to the Grignard reagent) for complete substitution or "reverse addition" (adding the Grignard to the silane) when partial substitution is desired. gelest.com

Table 1: Examples of Naphthylsilanes Synthesized via Grignard Reaction

| Precursor Compound | Grignard Reagent | Product Compound |

|---|---|---|

| Silicon Tetrachloride (SiCl₄) | 2-Naphthylmagnesium bromide | This compound |

| 2-Naphthyltrichlorosilane | Phenylmagnesium bromide | 2-Naphthylphenyldichlorosilane |

Data synthesized from descriptions of Grignard reaction principles and specific examples. gelest.comgoogle.com

Hydrosilylation offers a powerful and versatile method for forming naphthyl-silane bonds, particularly when a specific, pre-functionalized naphthyl precursor is required. researchgate.net This reaction involves the addition of a hydrosilane (containing a Si-H bond) to an unsaturated naphthyl-containing substrate, such as 2-vinylnaphthalene (B1218179). nih.gov The reaction is typically catalyzed by platinum-group metal complexes, with Karstedt's catalyst being a common choice. mdpi.comnih.gov

A key advantage of hydrosilylation is its functional group tolerance and high regio- and stereoselectivity. For instance, the reaction of ethoxydimethylsilane with 2-vinylnaphthalene using Karstedt's catalyst was employed to synthesize ethoxydimethyl(2-naphthylethyl)silane, a crucial precursor for more complex structures. nih.gov Copper-catalyzed hydrosilylation has also been shown to be effective for preparing (E)-allylsilanes, including those bearing naphthyl groups, with high yields and excellent E/Z selectivity. d-nb.info

Challenges in hydrosilylation include potential side reactions like alkene isomerization, which can be influenced by the catalyst system and reaction conditions. mdpi.com The steric hindrance of the naphthyl group can also affect reactivity and the choice of catalyst. rsc.org

Table 2: Examples of Catalytic Hydrosilylation for Naphthyl-Silane Synthesis

| Catalyst System | Silane | Unsaturated Substrate | Product Type | Reference |

|---|---|---|---|---|

| Karstedt's Catalyst (Pt) | Ethoxydimethylsilane | 2-Vinylnaphthalene | Naphthylethylsilane | nih.gov |

| Copper/Ligand | Diphenylsilane | Naphthyl-substituted allene | (E)-Allylsilane | d-nb.info |

The synthesis of chiral, non-racemic silanes where the silicon atom is the stereocenter (silicon-stereogenic) is a significant challenge in organosilicon chemistry. acs.orgnih.gov Asymmetric desymmetrization of prochiral silanes is a powerful strategy to achieve this. This involves a chiral catalyst selectively reacting with one of two identical (prochiral) functional groups attached to the silicon atom.

One innovative approach uses N-heterocyclic carbenes (NHCs) as organic catalysts. In a reported method, a symmetric silicon-bridged dibenzaldehyde substrate was desymmetrized by an NHC catalyst, converting one of the two aldehyde groups into a carboxylic ester. ntu.edu.sgchigroup.site This process affords optically enriched tetrasubstituted silicon-stereogenic silanes. Mechanistic studies revealed that the substrate exists as a racemic mixture of two rapidly interconverting conformational enantiomers, and the NHC catalyst favorably activates one of these enantiomers to achieve high enantioselectivity. ntu.edu.sgchigroup.site

Another study demonstrated the organocatalytic desymmetrization of a prochiral silanediol (B1258837) containing a naphthyl group. acs.org Using a chiral imidazole-based catalyst, one of the two hydroxyl groups was selectively silylated. The enantioselectivity was found to be sensitive to the steric properties of the aryl group, with a 2-naphthyl substituent providing a different enantiomeric ratio compared to a 1-naphthyl or phenyl group, highlighting the catalyst's ability to discriminate between subtle steric differences. acs.org

Hydrosilylation Reactions in the Construction of Naphthyl-Silane Bonds

Role of Precursor Chemistry in Assembling Complex Naphthylsilane Scaffolds

The construction of complex, functional materials based on naphthylsilanes often relies on the careful design and synthesis of specific molecular precursors. researchgate.net These precursors are not merely starting materials but are strategically designed building blocks that dictate the final architecture and properties of the target molecule.

For example, silsesquioxanes, which are cage-like or ladder-like oligomeric silica (B1680970) networks with organic groups, serve as versatile scaffolds. nih.gov In one study, a bifunctional Janus T4 tetrapod was synthesized, featuring naphthyl groups on one face and thiol groups on the other. This was achieved by first preparing a specific precursor, chlorodimethyl(2-naphthylethyl)silane, via a hydrosilylation reaction followed by conversion of the ethoxy group to a more reactive chloro group. nih.gov This tailored precursor was then grafted onto an all-cis T4 tetrasilanolate scaffold, demonstrating how precursor chemistry enables the precise assembly of complex, multifunctional nanostructures. nih.gov

Similarly, the development of new synthetic methods can provide access to novel precursors. A migratory Sonogashira reaction was developed using a bromonaphthyl-substituted silane as a surrogate for a silylmethyl electrophile. nih.gov This allowed for the synthesis of various functionalized propargyl silanes containing a naphthyl group, which are versatile building blocks for further chemical transformations. nih.gov The strategic diversification of natural products and other complex molecules through C-H functionalization and ring expansions also illustrates the power of precursor chemistry in generating libraries of structurally unique compounds from a common scaffold. nih.gov

Advanced Spectroscopic and Structural Elucidation of Naphthylsilanes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Arylsilane Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organosilicon compounds, providing detailed information about the chemical environment of magnetically active nuclei. bruker.com For arylsilanes like tetra(2-naphthyl)silane, a multi-nuclear approach is essential for complete characterization.

Multi-Nuclear NMR Techniques (¹H, ¹³C, ²⁹Si) in Structural Assignment

The characterization of this compound involves the integrated analysis of ¹H, ¹³C, and ²⁹Si NMR spectra. Each nucleus provides a unique piece of the structural puzzle.

¹H NMR: The proton NMR spectrum is dominated by signals from the naphthyl groups. Due to the substitution at the C2 position, the seven protons on each naphthyl ring would exhibit complex splitting patterns in the aromatic region (typically δ 7.0-8.5 ppm). The symmetry of the molecule means all four naphthyl groups are chemically equivalent, simplifying the spectrum to that of a single 2-substituted naphthalene (B1677914) unit, though second-order coupling effects could introduce complexity.

¹³C NMR: The carbon spectrum provides information on the carbon framework. For this compound, one would expect to see ten distinct signals for the ten carbons of the naphthyl group, plus the signal for the silicon-bound carbon (C-ipso). The chemical shifts of these carbons, particularly the C-ipso carbon, are influenced by the electronic effects of the silicon atom. General chemical shift data for related compounds can be found in the literature. rsc.orgdoi.org

²⁹Si NMR: As the central atom, the ²⁹Si nucleus gives a characteristic signal whose chemical shift is highly sensitive to its coordination environment and the nature of the substituents. huji.ac.il For tetracoordinate silicon atoms in tetrarylsilanes, the ²⁹Si chemical shift typically appears in a specific upfield region. While data for this compound is not readily available, the ²⁹Si chemical shifts of related arylsilanes are well-documented and provide a reference range. researchgate.netresearchgate.netresearchgate.net The spectrum is often acquired using proton decoupling to produce a single sharp peak, simplifying analysis. huji.ac.il A broad background signal from the glass NMR tube and probe is often observed around -110 ppm and must be accounted for. huji.ac.ilresearchgate.net

Below is a table of expected NMR chemical shift ranges for this compound based on data from analogous structures.

| Nucleus | Chemical Shift (δ) Range (ppm) | Expected Multiplicities |

| ¹H | 7.0 - 8.5 | Multiplets (m), Doublets (d) |

| ¹³C | 120 - 150 | Aromatic carbons |

| ²⁹Si | -15 to -25 | Singlet (s) with ¹H decoupling |

Regioisomeric Differentiation and Stereochemical Analysis via 2D-NMR

While 1D-NMR provides fundamental data, 2D-NMR techniques are indispensable for confirming connectivity and differentiating between isomers. longdom.org For instance, distinguishing this compound from its regioisomer, tetra(1-naphthyl)silane, would be straightforward using 2D-NMR.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals proton-proton coupling networks within the naphthyl rings. libretexts.org By tracing the cross-peaks, the entire spin system of the naphthyl substituent can be mapped out, confirming the 2-substitution pattern versus a 1-substitution pattern, which would have a different connectivity map.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons. youtube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal on the naphthyl ring.

These 2D techniques collectively provide definitive proof of the bonding framework, enabling clear differentiation between regioisomers and providing full assignment of the ¹H and ¹³C spectra.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Conformational Analysis and Molecular Packing Arrangements

While a specific crystal structure for this compound is not publicly documented, extensive studies on its close analogue, tetraphenylsilane (B94826), provide significant insight into its likely solid-state conformation. rsc.orgrsc.org

| Parameter | Expected Value for this compound (based on analogues) | Source |

| Molecular Geometry | Tetrahedral around Si | flinders.edu.au |

| C-Si-C Bond Angle | ~109.5° | flinders.edu.au |

| Si-C Bond Length | ~1.87 Å | rsc.org |

| Crystal System | Dependent on packing, Tetragonal for Ph₄Si | rsc.org |

Identification of Intermolecular Interactions and Supramolecular Synthons in Related Silane (B1218182) Structures

These predictable and recurring interaction patterns are known as supramolecular synthons. mdpi.comiisc.ac.in In arylsilane crystals, C-H···π and π-π stacking interactions serve as key synthons that guide the self-assembly of molecules into a stable, ordered, three-dimensional structure. d-nb.info The analysis of these non-covalent forces is critical for understanding crystal packing and for the rational design of new crystalline materials. mdpi.com

Advanced Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. khanacademy.org High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the molecular mass with extremely high accuracy, allowing for the calculation of the elemental formula. nih.gov

For this compound (C₄₀H₂₈Si), the calculated molecular weight is 536.755 g/mol . sigmaaldrich.com An HRMS analysis would confirm this exact mass, providing definitive evidence of the compound's identity.

When subjected to ionization in a mass spectrometer, the molecule forms a molecular ion (M⁺˙). chemguide.co.uk Due to the extensive aromatic system, the molecular ion of this compound is expected to be relatively stable and thus produce a prominent peak in the mass spectrum. The subsequent fragmentation pattern provides further structural information. Common fragmentation pathways for such compounds involve the cleavage of the silicon-carbon bonds. researchgate.net

Key expected fragments in the mass spectrum of this compound would include:

[M - C₁₀H₇]⁺: Loss of a naphthyl radical, resulting in a [Si(C₁₀H₇)₃]⁺ cation.

[C₁₀H₇]⁺: The naphthyl cation itself, resulting from cleavage of the Si-C bond.

The analysis of these characteristic fragment ions and their relative abundances allows for the confirmation of the compound's structure and connectivity. chemguide.co.uklibretexts.org

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is an essential analytical technique for the structural elucidation of complex organosilicon compounds like this compound. By measuring the absorption of infrared radiation, FTIR spectroscopy allows for the identification of specific functional groups and the characterization of the vibrational modes of covalent bonds within a molecule. The resulting spectrum provides a unique molecular "fingerprint," offering detailed insights into the compound's composition and structure.

The vibrational spectrum of this compound is dominated by the modes of the four 2-naphthyl substituents and the vibrations associated with the central tetrahedral SiC₄ core. While a complete, published experimental spectrum for this specific molecule is not widely available, a detailed analysis can be constructed based on extensive research on naphthalene, substituted naphthalenes, and various aryl-silane compounds. aip.orggelest.com

Detailed Research Findings

Naphthyl Group Vibrations: The majority of the prominent bands in the FTIR spectrum of this compound are attributable to the vibrations of the naphthyl rings.

Aromatic C-H Stretching: The high-frequency region of the spectrum, typically between 3100 cm⁻¹ and 3000 cm⁻¹, is characterized by the C-H stretching vibrations of the aromatic rings. researchgate.net For naphthalene and its derivatives, these bands are often sharp but of medium to weak intensity. researchgate.net The presence of multiple C-H bonds in the four naphthyl groups results in a complex series of overlapping peaks in this region. Studies on naphthalene have identified distinct C-H stretching bands around 3050-3080 cm⁻¹. tandfonline.comnasa.gov

Aromatic C=C Ring Stretching: Strong absorptions corresponding to the skeletal C=C stretching vibrations within the fused aromatic rings are expected in the 1650-1400 cm⁻¹ range. s-a-s.org For naphthalene itself, characteristic peaks are observed near 1600 cm⁻¹, 1500 cm⁻¹, and 1390 cm⁻¹. researchgate.netnasa.gov The substitution pattern and the attachment to the central silicon atom can cause slight shifts in these frequencies. In related naphthyl-containing silsesquioxanes, C-C stretching modes have been identified around 1600 cm⁻¹.

C-H Bending (In-Plane and Out-of-Plane): The fingerprint region (below 1400 cm⁻¹) contains a wealth of structural information from C-H in-plane and out-of-plane bending vibrations. Out-of-plane (OOP) C-H bending modes are particularly sensitive to the substitution pattern on the aromatic ring. ias.ac.in For 2-substituted naphthalenes, a strong absorption band is typically expected in the 860-810 cm⁻¹ range, corresponding to the OOP bending of the adjacent hydrogen atoms on the substituted ring. Another characteristic OOP bending mode for the unsubstituted ring of the naphthyl group appears around 750 cm⁻¹. In-plane bending modes for naphthalene are found in the 1250-1000 cm⁻¹ region. ias.ac.in

Silicon-Carbon (Si-C) Bond Vibrations: The vibrations involving the central silicon atom are key to confirming the structure.

Si-C (Aryl) Stretching: The stretching vibration of the silicon-carbon bond where the carbon is part of an aromatic ring (Si-Caryl) is a crucial diagnostic peak. In aryl-silanes, this band is often found in the 1130-1100 cm⁻¹ region and can be coupled with other vibrations. researchgate.net For instance, in phenyl-substituted siloxanes, a characteristic narrow band appears at approximately 1430 cm⁻¹, assigned to the Si-phenyl group, in addition to another near 1120 cm⁻¹. researchgate.net The tetrahedral (Td) symmetry of the Si(C-naphthyl)₄ core means that both symmetric and asymmetric Si-C stretching modes should exist, though not all may be IR-active or resolved.

Skeletal Vibrations: Low-frequency vibrations corresponding to the deformation of the entire SiC₄ skeleton are expected below 600 cm⁻¹. These C-Si-C bending modes are often weak and can be difficult to assign definitively without computational analysis.

The following table summarizes the predicted characteristic FTIR absorption bands for this compound based on established data for its constituent chemical groups.

Interactive Table of Predicted FTIR Data for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3020 | Medium - Weak | Aromatic C-H Stretching (νC-H) of the naphthyl rings. researchgate.nettandfonline.com |

| 1610 - 1580 | Strong - Medium | Aromatic Ring C=C Stretching (νC=C). researchgate.net |

| 1510 - 1490 | Medium | Aromatic Ring C=C Stretching (νC=C). s-a-s.org |

| ~1430 | Medium - Weak | Si-Caryl Stretch, characteristic of Si-Aryl systems. researchgate.net |

| 1400 - 1380 | Medium | Aromatic Ring C=C Stretching (νC=C). nasa.gov |

| 1280 - 1250 | Medium | C-H In-Plane Bending (δC-H). |

| 1130 - 1100 | Strong | Asymmetric Si-Caryl Stretching (νas, Si-C). researchgate.net |

| 860 - 810 | Strong | C-H Out-of-Plane Bending (γC-H) for 2-substituted ring. ias.ac.in |

| ~750 | Strong | C-H Out-of-Plane Bending (γC-H) for unsubstituted ring. ias.ac.in |

| < 600 | Weak | C-Si-C Skeletal Deformation (δSiC4). |

Computational Chemistry and Theoretical Investigations of Naphthylsilanes

Density Functional Theory (DFT) Calculations for Electronic and Geometric Ground State Properties.uoa.gruni-bonn.dearxiv.orgmdpi.com

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. uni-bonn.dearxiv.orgmdpi.com It has been instrumental in characterizing the ground state properties of tetra(2-naphthyl)silane.

The three-dimensional arrangement of the four naphthyl groups around the central silicon atom in this compound gives rise to a complex conformational landscape. Computational studies, which examine the energy changes associated with rotations around single bonds, are crucial for identifying the most stable conformations, or energy minima, of the molecule. ntu.edu.sgchigroup.sitescribd.com For similar tetrasubstituted silanes, single crystal X-ray analysis has revealed the existence of conformational enantiomers due to weak intramolecular interactions, a phenomenon that can be further investigated and quantified through DFT calculations. ntu.edu.sgchigroup.site The interconversion between these conformers often involves surmounting a specific energy barrier. ntu.edu.sgchigroup.site

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netkoreascience.krchemrxiv.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and its potential applications in optoelectronics. researchgate.netkoreascience.krrsc.org DFT calculations provide accurate estimations of these energy levels. For arylsilane derivatives, the tetrahedral arrangement around the silicon atom effectively disrupts the π-conjugation between the aryl units, leading to wide bandgap materials. rsc.orgresearchgate.net The HOMO and LUMO energy levels can be further tuned by the introduction of different functional groups. chemrxiv.org

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| Tetraphenylsilane (B94826) Derivative 1 | -5.79 | -2.98 | 2.81 |

| Tetraphenylsilane Derivative 2 | -5.71 | -2.89 | 2.82 |

| TSPO1 | -6.79 | -2.52 | 4.27 |

Theoretical calculations are invaluable for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. uni-bonn.dersc.orgresearchgate.netrsc.org By simulating the magnetic environment of each nucleus, DFT can provide theoretical chemical shifts that can be compared with experimental data for structural validation. The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. rsc.org For silicon-containing compounds, the calculation of ²⁹Si NMR chemical shifts is a key area of investigation. uni-bonn.deresearchgate.net

Assessment of Electronic Structure (HOMO/LUMO Energy Levels, Band Gaps)

Excited-State Quantum Chemical Calculations for Photophysical Insights.utwente.nlqulacs.org

To understand the behavior of this compound upon absorption of light, excited-state quantum chemical calculations are necessary. utwente.nlqulacs.org These calculations provide information about the energies and characteristics of the molecule's excited states.

A crucial parameter in photophysics is the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). researchgate.netacs.orgnih.govarxiv.org This gap governs the efficiency of processes like intersystem crossing and is a key factor in determining a molecule's potential for applications such as organic light-emitting diodes (OLEDs). acs.orgnih.govfrontiersin.org While Hund's rule typically dictates a positive ΔE_ST, molecules with inverted singlet-triplet gaps (negative ΔE_ST) have recently garnered significant interest. nih.govfrontiersin.org Theoretical methods, such as time-dependent DFT (TD-DFT), are employed to calculate these energy gaps and characterize the nature of the excited states. acs.org

| Compound | S₁ Energy (eV) | T₁ Energy (eV) | ΔE_ST (eV) |

|---|---|---|---|

| DNPS | - | 2.54 | - |

| DQPS | - | 2.27 | - |

Upon photoexcitation, a molecule can undergo various deactivation processes, both radiative (fluorescence, phosphorescence) and non-radiative. d-nb.inforesearchgate.net Theoretical modeling can help to map out these photophysical pathways. acs.orgnih.gov For instance, calculations can shed light on the mechanisms of internal conversion and intersystem crossing, which compete with light emission. researchgate.net In some cases, encapsulation within a matrix can suppress non-radiative deactivation processes, thereby enhancing emission. acs.org The oxidation state of bridging atoms in related dimeric structures has also been shown to significantly influence the radiative and non-radiative relaxation pathways. researchgate.net

Determination of Singlet-Triplet Energy Gaps and Excited-State Characterization

Mechanistic Elucidation of Reactions Involving Naphthylsilanes through Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving organosilicon compounds, including naphthylsilanes. aps.orgifpenergiesnouvelles.fr These theoretical investigations provide insights into reaction pathways, the structures of transient species, and the energetic factors that govern reactivity and selectivity—details that are often difficult or impossible to determine through experimental means alone. chemrxiv.orguni-oldenburg.de By modeling reactions at the atomic level, researchers can map potential energy surfaces, identify intermediates, and characterize the fleeting high-energy structures known as transition states that dictate reaction outcomes. aps.orguni-oldenburg.de

While specific computational studies on this compound are not extensively documented in the literature, a wealth of information can be drawn from theoretical analyses of closely related naphthylsilanes. These studies provide a robust framework for understanding how the naphthyl moiety influences reaction mechanisms, from direct steric and electronic effects to more subtle, non-covalent interactions that can stabilize key transition states.

A primary application of computational chemistry in mechanistic studies is the characterization of transition states (TS) and the calculation of reaction energy profiles. uni-oldenburg.de The transition state is the highest energy point along a reaction coordinate, and its structure and energy (the activation barrier) determine the rate of a chemical reaction. frontiersin.org DFT calculations allow for the precise location and optimization of these TS structures, providing a complete energetic map of the reaction pathway from reactants to products. frontiersin.org

A pertinent example is the computational investigation of the hydrolysis of a dichlorosilane (B8785471) to form a silanediol (B1258837), a fundamental transformation in silicon chemistry. In a study on the precursor to di(1-naphthyl)silanediol, DFT calculations were used to explore the reaction energy profile for the substitution of chloride by a hydroxide. The calculations revealed multiple possible pathways, including different angles of nucleophilic attack on the silicon center. The computed activation energies (Ea) for these pathways highlight the energetic landscape of the reaction. For instance, the transition state for the initial hydrolysis step was found to have an activation energy of 32.6 kcal/mol for a "front1" attack. beilstein-journals.org

| Reaction Step | Attack Trajectory | Calculated Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| First Hydrolysis (Si-Cl to Si-OH) | front1 | 32.6 |

| front2 | 33.2 | |

| side | 37.4 | |

| Second Hydrolysis (Si-Cl to Si-OH) | front1 | 33.4 |

| front2 | 40.2 | |

| side | 31.4 |

Computational studies also illuminate the crucial role of non-covalent interactions in stabilizing transition states, a factor particularly relevant for aromatic systems like naphthylsilanes. In a DFT study of B(C6F5)3-catalyzed reductive deamination using hydrosilanes, well-ordered π-π stacking interactions were identified in the deamination transition state between the naphthyl ring of the substrate, the phenyl ring of the silane (B1218182), and the pentafluorophenyl group of the catalyst. frontiersin.org These stabilizing interactions were found to lower the activation barrier for the C–N bond cleavage, thereby facilitating the reaction. frontiersin.org

Furthermore, DFT has been employed to investigate the mechanism of the Ni-catalyzed ipso-silylation of 2-methoxynaphthalene. researchgate.net Theoretical analysis supports a mechanism involving an oxidative addition pathway with a three-centered transition state for the critical C-O bond activation step, showcasing the ability of computational methods to unravel complex multi-step reaction profiles. researchgate.net

Beyond single reaction steps, computational chemistry is vital for mapping entire catalytic cycles. wikipedia.org A catalytic cycle is a multi-step mechanism involving a catalyst that is regenerated at the end of the process. wikipedia.org Modeling these cycles provides a comprehensive understanding of the catalyst's role, the nature of all intermediates, and the rate-determining and selectivity-determining steps. aps.orgresearchgate.net

For instance, in the Ni-catalyzed silylation of aryl methyl ethers, including 2-methoxynaphthalene, DFT calculations have been used to delineate the complete catalytic cycle. researchgate.net The supported mechanism involves several key stages: the formation of a Ni-silyl complex, the oxidative addition for C–O bond cleavage, and a final C–Si reductive elimination step to form the product and regenerate the active nickel catalyst. researchgate.net

A significant area where computational studies have provided profound insight is in understanding the origins of enantioselectivity in asymmetric catalysis. chemrxiv.orgresearchgate.netrsc.org Enantioselectivity arises from the energy difference between the diastereomeric transition states leading to the two different enantiomers of the product. chemrxiv.org Computational models can accurately calculate these small energy differences and identify the specific molecular interactions responsible. researchgate.netresearchgate.net

In a cobalt-catalyzed enantioselective hydroalkoxylation involving a 2-naphthyl-substituted substrate, DFT calculations were performed to uncover the source of stereocontrol. chemrxiv.org The calculations revealed that the enantioselectivity was determined by the relative thermodynamic stability of the diastereomeric organocobalt(III) intermediates formed during the catalytic cycle. The energy of the intermediate leading to the major product was found to be 0.81 kcal/mol lower than that of the diastereomer leading to the minor product. This energy difference, arising from favorable non-covalent interactions between the naphthyl and phenyl rings of the ligand and substrate, was shown to be consistent with the experimentally observed enantiomeric ratio. chemrxiv.org

| Intermediate | Calculated Relative Energy (kcal/mol) | Predicted Enantiomeric Ratio | Experimental Enantiomeric Ratio |

|---|---|---|---|

| Diastereomer leading to major enantiomer | 0.00 | ~97:3 | 97:3 |

| Diastereomer leading to minor enantiomer | +0.81 |

These computational findings demonstrate that enantioselectivity is governed by a delicate balance of steric repulsion and stabilizing non-covalent interactions, such as hydrogen bonding and π-π stacking, within the chiral environment of the catalyst-substrate complex. frontiersin.orgresearchgate.net By precisely modeling the transition state structures, DFT calculations can rationalize experimental outcomes and provide a predictive framework for the design of new, more effective chiral catalysts for reactions involving naphthylsilanes and other complex substrates. rsc.orgcam.ac.uk

Photophysical Processes and Excited State Dynamics of Naphthyl Functionalized Silanes

Absorption and Emission Spectroscopy of Tetra(2-naphthyl)silane and Derivatives

The photophysical characteristics of this compound are largely dictated by the electronic properties of the naphthalene (B1677914) moieties and their spatial arrangement around the central silicon atom. Studies on related silyl-substituted naphthalenes show that the introduction of silyl (B83357) groups to the naphthalene ring system leads to bathochromic shifts in the absorption maxima, moving them to longer wavelengths, and an increase in fluorescence intensities. mdpi.com For instance, compared to naphthalene, silyl-substituted derivatives exhibit an 8–9 nm red shift in their absorption maxima in cyclohexane. mdpi.com In analogous compounds like naphthalene-bridged disilanes, the absorption spectra also show a red-shift compared to naphthalene, indicating extended conjugation within these systems. nih.gov The absorption maxima in these related compounds show little dependence on the polarity of the solvent. nih.gov

The emission spectra of naphthyl-silanes can be more complex and solvent-dependent. In polar solvents like THF and acetonitrile, the emission from naphthalene-bridged disilanes resembles that of naphthalene, with a characteristic vibronic fine structure. nih.gov However, in non-polar solvents such as cyclohexane, an additional broad emission band appears at longer wavelengths (>400 nm), which is attributed to the formation of intramolecular excimers (excited-state dimers). nih.gov This excimer formation is a key feature of the excited-state dynamics in systems where multiple naphthalene chromophores are held in proximity.

Investigation of Intramolecular Charge Transfer (ICT) Characteristics

In naphthyl-silane systems, the potential for intramolecular charge transfer (ICT) exists, particularly in polar environments. Research on naphthyldisilanes has shown the formation of an intramolecular charge-transfer state, described as a ¹(2pπ*, 3dπ) state, which is responsible for their photochemical reactions. rsc.orgresearchgate.net In polar solvents, broad and structureless fluorescence spectra with large Stokes shifts have been observed for 1- and 2-disilanylnaphthalenes, which are attributed to emission from these ICT states. researchgate.net The efficiency of this charge-transfer emission is found to decrease significantly with increasing solvent polarity. rsc.org This is due to the competing process of rapid intersystem crossing that is facilitated by the charge-transfer state. rsc.org

For this compound, while direct evidence of ICT is not extensively documented, the tetrahedral arrangement of the four electron-rich naphthalene rings around the silicon core could facilitate through-space interactions leading to charge transfer phenomena, especially in appropriate solvent environments. The study of related donor-acceptor systems with naphthalene spacers has demonstrated efficient through-space charge transfer, supported by distinct CT bands in their absorption and emission spectra. rsc.org

Contribution of Naphthalene Chromophores to Electronic Transitions

The electronic transitions in this compound are primarily associated with the π-system of the naphthalene chromophores. The silicon atom acts as a bridge, influencing the electronic properties through σ-π interactions. nih.gov In naphthalene-bridged disilanes, it has been observed that the electronic contribution from the naphthalene rings is significantly more substantial than that of phenyl rings attached to the silicon centers. acs.org All aromatic rings contribute to the σ–π mixing, which in turn lowers the HOMO-LUMO band gap. acs.org

Theoretical studies on related tetra-aryl silanes have been used to understand the optical properties of these materials. researchgate.net The substitution of a disilanyl (B1231035) group into a naphthalene molecule strongly affects both photochemical reactions and photophysical processes. rsc.org The introduction of silyl groups at the 1- and 1,4-positions of the naphthalene chromophore causes shifts in the absorption maxima to longer wavelengths. mdpi.com This suggests that the electronic transitions are modulated by the silyl substitutions, which would also be the case for the four naphthyl groups in this compound.

Time-Resolved Spectroscopic Studies for Excited-State Decay Mechanisms

Time-resolved fluorescence spectroscopy has been employed to study the excited-state decay of related α,ω-di(1-naphthyl)oligosilanes. These studies reveal that the photophysical properties, including the formation of excimers or charge-transfer complexes, are highly dependent on the length of the silicon chain and the polarity of the medium. univie.ac.at

Analysis of Singlet Exciton (B1674681) Dynamics, Including Exciton Fission and Superradiance

The proximity of multiple naphthalene chromophores in this compound creates the potential for complex singlet exciton dynamics. In systems with multiple interacting chromophores, processes like exciton fission and superradiance can occur. Singlet fission is a process where a singlet exciton splits into two triplet excitons, a phenomenon of interest in photovoltaics. While not directly reported for this compound, the conditions for singlet fission, where the energy of the singlet state is approximately twice the energy of the triplet state, could potentially be met.

Superradiance, the cooperative emission of photons from a collection of excited atoms, is another potential phenomenon. The close packing of the four naphthyl chromophores around the central silicon atom could lead to coherent interactions between their transition dipoles, potentially resulting in cooperative emission effects.

Characterization of Intersystem Crossing (ISC) and Triplet State Formation

Intersystem crossing (ISC), the transition from a singlet excited state to a triplet state, is a significant decay pathway in many aromatic systems. mdpi.com For naphthyl-silanes, the substitution of a disilanyl group has been shown to strongly affect photophysical processes, including promoting fast intersystem crossing. rsc.orgresearchgate.net The quantum yield for charge-transfer emission in disilanylnaphthalenes was found to decrease markedly with solvent polarity due to this fast ISC competing with radiative decay. rsc.org This suggests that in this compound, the formation of triplet states via ISC is a probable and important deactivation channel for the excited singlet state. The triplet state is a state in which the spins of two electrons are parallel, and it is often reached through a radiationless intersystem crossing process. nih.gov

Correlation between Molecular Architecture and Excited-State Behavior

Impact of Steric and Electronic Effects from Silicon Substitution on Photophysics

The photophysical properties of naphthyl-functionalized silanes are intricately modulated by the steric and electronic environment surrounding the central silicon atom. The substitution at the silicon center plays a pivotal role in determining the electronic structure and, consequently, the absorption and emission characteristics of these molecules.

Electronic Effects: The silicon atom, being less electronegative than carbon, can engage in σ-π conjugation with the attached naphthyl chromophores. This interaction generally leads to a red-shift in the absorption and emission spectra compared to their all-carbon analogues. The extent of this shift is influenced by the nature of the other substituents on the silicon atom. Electron-donating groups can enhance this effect, further lowering the energy of the excited state. For instance, in related aryl-silane systems, the introduction of electron-donating groups has been shown to be deleterious to enantioselectivity in certain reactions, indicating a significant electronic influence of the substituents on the silicon center. nsf.gov Conversely, electron-withdrawing groups can modulate the electronic properties in the opposite direction. In a series of silane-bridged tetraphenylethene (TPE)-oligothiophene derivatives, the solid-state luminescence properties were found to be regulated by both steric hindrance and electronic effects of the substituents on the silane (B1218182) bridge. sioc-journal.cn

Steric Effects: The steric bulk of the substituents on the silicon atom significantly impacts the geometry of the molecule, particularly the dihedral angles between the naphthyl groups. In tetra-aryl silanes, the four bulky aromatic groups attached to a central silicon atom adopt a propeller-like, non-planar conformation to minimize steric hindrance. scispace.comust.hk This twisted structure is crucial in preventing intermolecular π-π stacking in the solid state or in aggregates, a common cause of fluorescence quenching. scispace.com The steric hindrance can also influence the degree of σ-π conjugation. For example, in a study on diarylcarbenes reacting with silanes, additional steric bulk on the aryl ring of the silane was found to erode enantioselectivity, highlighting the role of steric interactions in dictating reaction pathways and, by extension, molecular properties. nsf.gov In the case of naphthalene-bridged disilanes, the bond angles around the silicon centers were observed to be influenced by the steric bulk of the attached phenyl versus methyl groups. nih.gov

The interplay of these steric and electronic effects is crucial in designing naphthyl-silanes with desired photophysical properties. For example, in the context of organic light-emitting diodes (OLEDs), tuning these effects is essential for developing efficient emitter or host materials. rsc.org While specific photophysical data for this compound itself is not widely available, the principles derived from structurally similar compounds provide a strong framework for understanding its behavior. The combination of the silicon atom's electronic contribution and the sterically enforced non-planar geometry of the naphthyl groups are the key determinants of its photophysical characteristics.

Phenomena of Aggregation-Induced Emission (AIE) in Naphthyl-Containing Systems

A common issue with many fluorescent molecules is the phenomenon of aggregation-caused quenching (ACQ), where their emission intensity decreases or is completely quenched in the solid state or at high concentrations due to the formation of non-emissive aggregates. ust.hk However, a class of molecules known as AIE luminogens (AIEgens) exhibits the opposite behavior: they are weakly or non-emissive in dilute solutions but become highly luminescent upon aggregation. magtech.com.cnresearchgate.net This phenomenon is known as Aggregation-Induced Emission (AIE). Tetra-aryl silanes, including those functionalized with naphthyl groups, are prime candidates for exhibiting AIE.

The underlying mechanism for AIE in these propeller-shaped molecules is the restriction of intramolecular rotations (RIR) in the aggregated state. scispace.commagtech.com.cn In dilute solutions, the multiple naphthyl or phenyl rings can undergo low-frequency rotational and vibrational motions, providing non-radiative pathways for the decay of the excited state, thus leading to weak or no fluorescence. magtech.com.cnacs.org When the molecules aggregate, the physical constraints imposed by the surrounding molecules and the resulting solidification of the matrix hinder these intramolecular rotations. This blockage of non-radiative decay channels opens up the radiative decay pathway, resulting in a significant enhancement of fluorescence emission. scispace.comacs.org

While direct AIE studies on this compound are limited, extensive research on structurally analogous compounds provides compelling evidence that it would be AIE-active. For instance, tetranaphthylethene (TNE), the all-carbon analogue, is known to be AIE-active. acs.org More pertinently, a study on two naphthalene-substituted 2,3,4,5-tetraphenylsiloles, namely 1,1-dimethyl-2,5-bis[4-(naphthalen-1-yl)phenyl]-3,4-diphenylsilole (D-1-NpTPS) and 1,1-dimethyl-2,5-bis[4-(naphthalen-2-yl)phenyl]-3,4-diphenylsilole (D-2-NpTPS), demonstrated strong AIE characteristics. ust.hk

These compounds were found to be weakly fluorescent in solution but became strong emitters when aggregated in a mixture of a good solvent and a poor solvent (a non-solvent like water) or as a solid film. ust.hk The photophysical properties of these AIE-active siloles are summarized in the table below.

| Compound | Solvent/State | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF, %) |

|---|---|---|---|---|

| D-1-NpTPS | THF Solution | 364 | 508 | 1.1 |

| Film | 368 | 500 | 40 | |

| D-2-NpTPS | THF Solution | 376 | 522 | 1.4 |

| Film | 382 | 514 | 99 |

The data clearly shows a dramatic increase in the fluorescence quantum yield (ΦF) upon aggregation (in the film state) compared to the solution state, a hallmark of the AIE phenomenon. For D-2-NpTPS, the quantum yield jumps from 1.4% in a THF solution to an exceptionally high 99% in the solid film, representing a more than 70-fold increase in emission intensity. ust.hk The redder absorption and emission of D-2-NpTPS compared to D-1-NpTPS is attributed to the better conjugation of the naphthalen-2-yl group with the silole core. ust.hk

Given that this compound possesses the same key structural features—a central silicon atom and four bulky, rotatable aromatic (naphthyl) groups—it is highly probable that it also exhibits strong AIE properties driven by the RIR mechanism. This makes it a potentially valuable material for applications where solid-state emission is crucial, such as in organic light-emitting diodes and fluorescent sensors. scispace.comust.hk

Synthesis and Research of Tetra 2 Naphthyl Silane Derivatives and Analogues

Strategies for Structural Diversification through Substituent Engineering

Structural diversification of the tetra(2-naphthyl)silane core is a primary strategy for modulating its physical and chemical properties. By systematically altering the substituents on the naphthyl rings or modifying the silicon framework itself, researchers can create a wide array of derivatives with tailored functionalities.

The introduction of electron-donating (EDG) or electron-withdrawing (EWG) groups onto the aryl framework of silanes is a well-established method for tuning their electronic properties, such as HOMO/LUMO energy levels and charge transport characteristics. rsc.org This strategy is directly applicable to the this compound system.

Research on bipolar tetraarylsilanes, for instance, has demonstrated that incorporating electron-donating carbazole (B46965) and electron-accepting benzimidazole (B57391) or oxadiazole moieties into a single molecule via a silicon bridge allows for fine-tuning of thermal, photophysical, and electrochemical properties. rsc.org The silicon atom effectively interrupts the conjugation between the donor and acceptor segments, which helps maintain high triplet energies, good thermal stability, and bipolar charge-transporting abilities. rsc.org Similar functionalization of the naphthyl rings in this compound can be envisioned to control its optoelectronic behavior.

Synthetic methodologies often involve the use of functionalized precursors. For example, the synthesis of silafluorene derivatives has been achieved through Lewis acid-catalyzed reactions of biphenyls with dihydrosilanes. rsc.org This reaction is tolerant of both electron-donating and electron-withdrawing groups on the silane's aryl substituents and has been successfully demonstrated with di(2-naphthyl)silane, which produced the corresponding silafluorene in high yield. rsc.org Furthermore, cross-coupling reactions are generally tolerant of a wide variety of functional groups, including ethers, amines (EDGs), and ketones, nitroarenes, and trifluoromethyl groups (EWGs), providing a versatile route to functionalized arylsilanes. nih.gov

| Compound Type | Substituents | Effect on Properties | Reference |

|---|---|---|---|

| Bipolar Tetraarylsilane | Donor: Carbazole; Acceptor: Benzimidazole | High triplet energy, good thermal stability, bipolar transport. Similar HOMO levels (5.60–5.63 eV) but tunable LUMO levels. | rsc.org |

| Bipolar Tetraarylsilane | Donor: Carbazole; Acceptor: Oxadiazole | Tunable photophysical and electrochemical properties based on substituent position (para vs. meta). | rsc.org |

| Silafluorene Derivative | Derived from di(2-naphthyl)silane | High yield synthesis (91%), demonstrating compatibility of the naphthyl group in cyclization reactions. | rsc.org |

| Functionalized Vinyl Silanes | Tolerates various EWGs (ketones, nitro) and EDGs (ethers, amines) | Demonstrates broad functional group tolerance for creating complex silane (B1218182) derivatives via cross-coupling. | nih.gov |

Beyond substitution on the naphthyl rings, modifying the core silicon-containing framework provides another avenue for creating novel materials. This includes incorporating naphthyl groups into larger, more complex silicon-based structures like silsesquioxanes and using silicon as a central atom in macrocycles like porphyrazines.

Silsesquioxanes: Polyhedral oligomeric silsesquioxanes (POSS) are nanostructures with the empirical formula (RSiO₃⸝₂)ₙ, featuring an inorganic silicon-oxygen core and an organic corona. beilstein-journals.org The properties of these hybrid materials are heavily influenced by the nature of the organic 'R' group. msu.edu Research has specifically explored the use of naphthyl groups in these frameworks. For example, polysilsesquioxanes have been synthesized through the acid-catalyzed polycondensation of 1-naphthyl- and 2-naphthyltrimethoxysilanes. acs.org The steric hindrance from the bulky naphthyl groups was found to significantly affect the degree of condensation and the resulting material's properties, leading to the formation of thermoplastic materials. acs.org The incorporation of naphthyl groups into silsesquioxane cages can produce materials with electronic behaviors ranging from insulating to conducting. umich.edu

Porphyrazines: Porphyrazines are synthetic analogues of porphyrins that can chelate a central metal or heteroatom. Silicon(IV) can be incorporated as the central atom in these macrocycles. nih.gov The periphery of the porphyrazine macrocycle can be functionalized with various aryl groups, including naphthyl moieties. For instance, a tetra(2-naphthyl)tetracyanoporphyrazine has been synthesized and analyzed as a photosensitizer. mdpi.com In a related study, magnesium porphyrazinate substituted with eight 1-naphthyl groups on its periphery was synthesized via cyclotetramerization. worldscientific.com These studies show that the naphthyl group is a viable substituent for tuning the properties of silicon-containing macrocycles, which are of interest for applications in photodynamic therapy and materials science. nih.govmdpi.com

Creating molecules with a stereogenic silicon center is a significant synthetic challenge compared to the vast body of work on chiral carbon centers. osti.gov The development of methods for the enantioselective synthesis of tetrasubstituted silanes, such as a hypothetical chiral this compound, is an active area of research. A primary difficulty is that the silicon center can form more than four covalent bonds, potentially leading to hypervalent intermediates that facilitate racemization. ntu.edu.sg

Several catalytic strategies are being explored to achieve stereocontrol. One promising approach is the desymmetrization of a symmetric silane substrate. For example, N-heterocyclic carbenes (NHCs) have been used to catalyze the desymmetrization of a silane bearing two identical aldehyde groups, converting one to a carboxylic ester and thereby creating a chiral tetrasubstituted silicon center with high optical purity. ntu.edu.sgacs.org

Another key strategy is the catalytic enantioselective Si-H insertion reaction. Chiral dirhodium(II) catalysts have been employed for the enantioselective insertion of carbenes into the Si-H bond of hydrosilanes. nsf.gov This method has been tested with various silanes, including 2-naphthyl silane, demonstrating its applicability to precursors for more complex molecules like this compound. nsf.gov While electron-withdrawing groups on the silane did not strongly affect selectivity, electron-donating groups were found to be detrimental. nsf.gov

The mechanism of stereocontrol often involves understanding and manipulating pentacoordinate silicon intermediates, where intramolecular isomerization can play a crucial role in determining the final stereochemical outcome of a nucleophilic substitution reaction. acs.org These advanced synthetic methods provide a pathway toward optically active silicon-stereogenic molecules, which could lead to new applications in areas like circularly polarized luminescence materials. acs.org

Exploration of Heteroatom Substitution in Related Silicon Frameworks (e.g., Silsesquioxanes, Porphyrazines)

Comparative Analysis with Structurally Related Arylsilanes (e.g., Tetraphenylsilane)

To understand the unique properties of this compound, it is instructive to compare it with its simpler and more widely studied analogue, tetraphenylsilane (B94826) (SiPh₄). Tetraphenylsilane serves as a benchmark for tetraarylsilanes and is recognized for its use as a core structure in optoelectronic materials. rsc.orgworktribe.com

Both molecules share a central tetrahedral silicon atom, which disrupts π-conjugation between the aromatic rings. This non-planar structure is crucial as it prevents strong intermolecular π-π stacking in the solid state, leading to the formation of stable, amorphous films with high glass transition temperatures, a desirable trait for materials used in organic light-emitting diodes (OLEDs). rsc.org

The primary difference arises from the nature of the aryl substituent: a phenyl group versus a 2-naphthyl group.

Steric Hindrance: The 2-naphthyl group is significantly larger and more sterically demanding than the phenyl group. This increased bulk has profound effects on molecular packing and the properties of derived polymers. For instance, in polysilsesquioxanes, the steric hindrance of different aromatic groups (phenyl vs. 1-naphthyl vs. 2-naphthyl) significantly impacts the degree of condensation and the physical properties of the resulting polymer, such as its ability to soften and flow. acs.org

Electronic Properties: The naphthyl group possesses a more extended π-electron system than the phenyl group. This difference is expected to influence the electronic properties of the molecule, such as the HOMO-LUMO gap. Ab initio calculations on tetraphenyl derivatives of Group IVA elements show that the HOMO-LUMO gap is around 4.1-4.6 eV. researchgate.net While specific calculations for this compound are not cited, the larger conjugated system of the naphthyl groups would likely result in a smaller energy gap compared to tetraphenylsilane.

| Property | Tetraphenylsilane | This compound (Inferred) | Reference |

|---|---|---|---|

| Core Structure | Tetrahedral silicon core | Tetrahedral silicon core | rsc.org |

| Aryl Substituent | Phenyl | 2-Naphthyl | |

| Steric Bulk | Moderate | High | acs.org |

| π-System | Benzene ring | Naphthalene (B1677914) ring (extended) | |

| Solid-State Morphology | Forms stable amorphous films | Expected to form stable amorphous films due to non-planar structure | rsc.org |

| HOMO-LUMO Gap | ~4.1-4.6 eV | Expected to be smaller than tetraphenylsilane | researchgate.net |

| Key Applications | Host materials, charge-blocking layers in OLEDs | Potential for similar applications, with properties tuned by the naphthyl group | rsc.orgworktribe.com |

Development of Oligomeric and Polymeric Architectures Incorporating Naphthylsilane Units

Incorporating naphthylsilane units into oligomeric and polymeric structures is a key strategy for developing advanced materials that leverage the properties of the silicon-naphthyl combination, such as thermal stability and specific electronic characteristics. A polymer is a macromolecule composed of repeating monomer units, and its structure can be linear, branched, or crosslinked. substech.compsu.edu

A prominent example of polymers incorporating naphthylsilane units is polysilsesquioxanes . These polymers are synthesized from trifunctional silane monomers, such as 2-naphthyltrimethoxysilane. An acid-catalyzed polycondensation of this monomer leads to the formation of a poly(2-naphthyl)silsesquioxane. acs.org Unlike polymers made with smaller alkyl groups, the steric bulk of the 2-naphthyl substituents prevents extensive cross-linking, resulting in a thermoplastic material that can be reversibly softened. acs.org This demonstrates how the naphthyl group directly influences the macroscopic properties of the resulting polymer.

Another approach involves creating silarylene-siloxane copolymers . These polymers can be synthesized through the condensation reaction of bifunctional monomers like dihydroxydi-1-naphthylsilane. google.com The resulting polymer chain consists of alternating silarylene (silicon-aromatic) and siloxane (silicon-oxygen) units.

Furthermore, naphthylsilane units can be incorporated into various polymer backbones using different polymerization techniques. For instance, a divinyl-substituted naphthylsilane could potentially undergo acyclic diene metathesis (ADMET) polymerization. beilstein-journals.org Similarly, a naphthylsilane modified with a norbornene group could be polymerized via ring-opening metathesis polymerization (ROMP). beilstein-journals.org These methods allow for the creation of well-defined polymer architectures, including linear chains, block copolymers, and graft copolymers, where the naphthylsilane unit can be part of the main chain or a side chain. substech.commsu.edu

| Polymer Architecture | Naphthylsilane Monomer Unit | Polymerization Method | Resulting Polymer Type | Reference |

|---|---|---|---|---|

| Polysilsesquioxane | 2-Naphthyltrimethoxysilane | Acid-catalyzed polycondensation | Thermoplastic network polymer | acs.org |

| Silarylene-siloxane copolymer | Dihydroxydi-1-naphthylsilane | Condensation polymerization | Linear copolymer | google.com |

| POSS-containing Polymer | Vinyl-substituted Naphthyl-POSS (Hypothetical) | Acyclic Diene Metathesis (ADMET) | Linear or cross-linked copolymer | beilstein-journals.org |

| Norbornene-based Polymer | Norbornene-functionalized Naphthylsilane (Hypothetical) | Ring-Opening Metathesis Polymerization (ROMP) | Linear polymer with naphthylsilane side-chains | beilstein-journals.org |

Advanced Applications in Materials Science

Utilization in Optoelectronic Materials and Organic Light-Emitting Diodes (OLEDs)

The unique electronic properties of tetra(2-naphthyl)silane have positioned it as a critical material in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). Its wide energy bandgap and charge carrier mobility are key to its functions within these devices.

Function as Hole-Blocking and Exciton-Blocking Layers

In OLEDs, efficiency is critically dependent on confining charge carriers (holes and electrons) and the resulting excitons within the emissive layer to maximize light production. This compound, also referred to as tetra(β-naphthyl)silane, serves effectively as both a hole-blocking and exciton-blocking material. aip.orgresearchgate.netaip.org Its high highest occupied molecular orbital (HOMO) energy level creates a significant energy barrier for holes, preventing their leakage from the emissive layer into the electron-transport layer. snu.ac.kr This confinement of holes within the light-emitting region enhances the probability of electron-hole recombination, thereby boosting the device's quantum efficiency. aip.orgsnu.ac.kr

The use of this compound as a hole-blocking layer has been shown to improve the efficiency of blue OLEDs by as much as 50%, primarily by reducing exciplex emission at the interface. aip.org Similarly, its wide bandgap effectively confines excitons—the bound states of electrons and holes that are precursors to light emission—within the emissive layer, preventing non-radiative decay and further enhancing the electroluminescence efficiency. aip.orgresearchgate.net

Application as Electron and Hole Transporting Materials

Beyond its blocking capabilities, this compound and its derivatives exhibit ambipolar charge transport properties, meaning they can transport both electrons and holes. While it is more commonly recognized for its hole-blocking function, which implies a degree of electron transport capability, its rigid, three-dimensional structure can facilitate charge mobility. ossila.comacs.org The introduction of a silicon-cored 3D framework in related molecules has been shown to improve charge transport properties. nih.gov

The charge-transporting capabilities are crucial for maintaining a balanced flow of charges within the OLED, which is essential for achieving high recombination efficiency and, consequently, high device performance. The specific mobility values can be influenced by the molecular arrangement and the presence of other functional groups.

| Property | Value/Description | Source |

| Function | Hole and Exciton (B1674681) Blocking | aip.orgsnu.ac.krresearchgate.net |

| Electron Mobility | The introduction of a Si-cored 3D framework improves charge-transport. | nih.gov |

| Hole Mobility | The change of TPA substitution pattern on the xanthene group can increase hole mobility. | northwestern.edu |

Role as Host Materials for Phosphorescent Emitters in High-Efficiency Devices

In phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency, the host material plays a critical role. This compound derivatives are investigated as host materials due to their high triplet energy levels. researchgate.netresearcher.liferesearchgate.net A high triplet energy is essential to effectively confine the triplet excitons of the phosphorescent guest (dopant) emitter, preventing back-energy transfer from the dopant to the host and ensuring efficient light emission from the dopant. nycu.edu.tw

The tetraphenylsilane (B94826) core, a close structural relative, is known to provide high triplet energy, thermal stability, and good glassy properties, which are all desirable for a host material. researchgate.netrsc.org These characteristics lead to devices with high efficiency and operational stability. researchgate.net For instance, a host material containing a tetraphenylsilane moiety used in a green PhOLED achieved a maximum external quantum efficiency of 19.8%. researchgate.net

| Device Type | Host Material Feature | Achieved Efficiency | Source |

| Green PhOLED | Tetraphenylsilane moiety | 19.8% External Quantum Efficiency | researchgate.net |

| Blue PhOLED | Tetraphenylsilane core with diphenylphosphine (B32561) oxide and carbazole (B46965) groups | 22.0% External Quantum Efficiency | researchgate.net |

| Sky-Blue PhOLED | Silane (B1218182)–fluorene (B118485) hybrid (TPSi-F) | 15% External Quantum Efficiency | nycu.edu.tw |

Development of High Refractive Index Materials

Materials with a high refractive index (RI) are crucial for various optical applications, including lenses, optical adhesives, and anti-reflective coatings. The incorporation of aromatic groups, such as the naphthyl group, into a polymer matrix is a known strategy to increase the refractive index. This compound, with its four naphthyl rings, is a promising precursor for such materials. researchgate.net

Hybrid polysiloxanes synthesized from precursors containing naphthyl and phenanthrenyl groups have been shown to exhibit high refractive indices, exceeding 1.6, while maintaining transparency. researchgate.net The synthesis of new polymerizable naphthalene (B1677914) derivatives from inexpensive starting materials opens the door for the creation of valuable high-RI materials for optoelectronic applications. researchgate.net These materials can be processed using techniques like spin-coating to form thin films with tailored thickness and refractive properties. researchgate.net

| Material | Refractive Index (n) | Source |

| Hybrid Polysiloxanes (from 1–(2–(triethoxysilyl)ethyl)triphenylsilane) | up to 1.6 | researchgate.net |

| Diphenyl sulfide (B99878) photopolymer | up to 1.667 | mdpi.com |

| Polysiloxanes with phenanthrenyl groups | > 1.6 | researchgate.net |

Design and Fabrication of Functional Materials with Self-Organization Properties and Janus Architectures

The precise, three-dimensional structure of this compound and related silsesquioxanes makes them ideal building blocks for creating complex, functional materials through self-organization. A particularly interesting application is in the design of Janus particles and architectures. researchgate.netnih.gov Janus particles are named after the two-faced Roman god and possess two distinct sides with different chemical properties.

Researchers have developed synthetic strategies for bifunctional Janus T4 tetrapods where one face of the molecule is functionalized with naphthyl groups to impart luminescent and self-organization properties, while the other face is functionalized with different groups, such as thiols. researchgate.netnih.govmdpi.com This orthogonal functionalization allows for the creation of materials with anisotropic properties, which can self-assemble into higher-order structures. mdpi.com These Janus silsesquioxane precursors expand the potential applications to include catalysts, surface functionalization, and protective coatings. nih.gov

Precursor Roles in the Synthesis of Novel Organic and Hybrid Materials

This compound and its analogs serve as versatile precursors for a wide array of novel organic and hybrid materials. Their robust silane core provides a stable scaffold onto which various functional groups can be attached. researchgate.netsigmaaldrich.com

In the realm of hybrid materials, silsesquioxane compounds, which can be derived from silane precursors, are used to create materials ranging from simple molecules to complex networks. nih.govmdpi.com For example, T4 tetrasilanols, which are related precursors, can be used to produce cages, ladder silsesquioxanes, and silsesquioxane tetrapods. nih.gov These hybrid organic-inorganic materials can be synthesized via methods like the sol-gel process, where a silica (B1680970) precursor is co-condensed with a silyl (B83357) derivative bearing the desired functional group. mdpi.com This approach allows for the creation of materials where organic functionalities are embedded within the pore walls of a silica network, leading to applications in catalysis and beyond. Furthermore, the development of bifunctional Janus T4 tetrapods from these precursors opens up new avenues for creating advanced hybrid materials with precisely controlled architectures and functionalities. semanticscholar.org

Supramolecular Chemistry and Intermolecular Interactions of Naphthylsilanes

Investigation of Hydrogen Bonding and π-π Stacking Interactions in Solid-State Architectures

The solid-state architecture of aryl silanes is primarily governed by a combination of weak intermolecular forces, including hydrogen bonds (where applicable) and π-π stacking interactions.

In Tetra(2-naphthyl)silane, the parent molecule lacks classic hydrogen bond donors (like O-H or N-H groups). Therefore, its solid-state packing is not directed by traditional hydrogen bonding. libretexts.org However, in related functionalized naphthylsilanes or in co-crystals, hydrogen bonding can become a dominant structure-directing force. For instance, studies on silanediols with aromatic substituents have shown that hydrogen bonds can dictate structural motifs, sometimes enabling topotactic polymerization in the solid state. Similarly, the crystal structure of trimethoxy(1-naphthyl)silane reveals that a C(naphthyl)−H···O hydrogen bond is a critical structure-forming interaction. d-nb.info

The most significant non-covalent interaction influencing the solid-state structure of this compound is π-π stacking. rsc.orglibretexts.org This interaction arises from the attractive forces between the electron-rich π-systems of the naphthyl rings on adjacent molecules. libretexts.org The tetrahedral geometry of the silicon core in this compound positions the four naphthyl groups in a way that can frustrate simple, perfectly cofacial π-stacking. Instead, the packing often involves more complex arrangements, such as parallel-displaced or edge-to-face (C–H···π) interactions. nih.gov These interactions, while individually weak, are collectively significant in stabilizing the crystal lattice. Research on the 2-naphthalenethiol (B184263) dimer, a related system, shows that π-stacking interactions are dominated by dispersion forces and lead to parallel-displaced crossed orientations in the gas phase, providing a model for the types of interactions expected in more complex systems. nih.gov

| Interaction Type | Description | Relevance to Naphthylsilanes |

| π-π Stacking | An attractive, non-covalent interaction between aromatic rings. It can occur in sandwich or parallel-displaced geometries. libretexts.org | The primary force governing the packing of this compound, arising from the interactions between the extensive π-systems of the naphthyl groups. nih.gov |

| C–H···π Interaction | An interaction where a C-H bond acts as a weak hydrogen bond donor to the face of a π-system. | Common in aryl silanes, including naphthylsilanes, contributing to the overall stability of the crystal packing. nih.gov It is a key interaction observed in the crystal structure of Bis(2-naphthyl-meth-yl)diphenylsilane. nih.gov |

| Hydrogen Bonding | A strong directional interaction between a hydrogen atom connected to a highly electronegative atom (like O, N) and another nearby electronegative atom. libretexts.org | Absent in the parent this compound but becomes a dominant, structure-directing force in hydroxyl- or amino-functionalized derivatives. d-nb.info |

Exploration of Host-Guest Chemistry with Naphthyl-Containing Scaffolds

Host-guest chemistry involves the formation of a complex between a large "host" molecule and a smaller "guest" molecule through non-covalent interactions. libretexts.org While this compound itself is not widely documented as a host molecule, its structural features are relevant to the design of host-guest systems. The naphthyl groups provide π-electron-rich surfaces that are capable of binding suitable guest molecules through π-π stacking and C–H···π interactions.